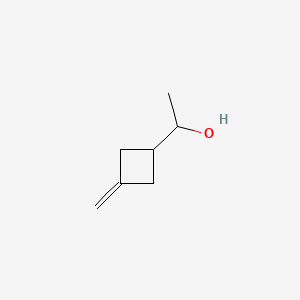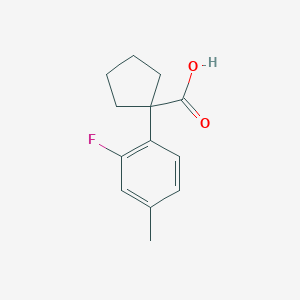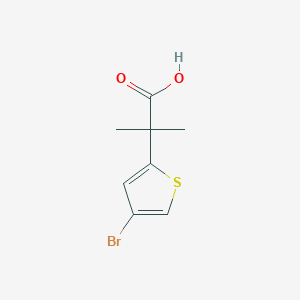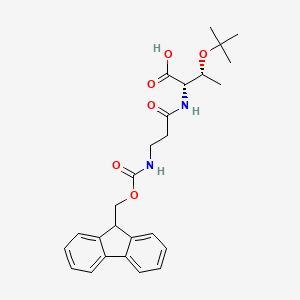
1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a 2,3-dihydro-1H-indene moiety This compound is of interest due to its unique structure, which combines the rigidity of the cyclopropane ring with the aromatic characteristics of the indene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid can be achieved through several steps:
Formation of the 2,3-dihydro-1H-indene moiety: This can be synthesized from indene through hydrogenation.
Attachment of the cyclopropane ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazomethane and a suitable catalyst.
Introduction of the carboxylic acid group: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors for the cyclopropanation step and employing more environmentally friendly oxidizing agents for the carboxylation step.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of diacids or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with unique properties due to its rigid structure.
Mecanismo De Acción
The mechanism of action of 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can introduce strain into the molecule, making it more reactive and capable of forming covalent bonds with biological targets. The indene moiety can participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
Comparación Con Compuestos Similares
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropane-1-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Uniqueness: 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and an indene moiety, which imparts rigidity and aromaticity to the molecule
Propiedades
Fórmula molecular |
C14H16O2 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c15-13(16)14(6-7-14)9-10-4-5-11-2-1-3-12(11)8-10/h4-5,8H,1-3,6-7,9H2,(H,15,16) |
Clave InChI |
KXTQUOUAITVCHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)CC3(CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)











